![molecular formula C4H6F3NO2 B1216554 3-Amino-4,4,4-trifluorobutyric acid CAS No. 584-20-3](/img/structure/B1216554.png)
3-Amino-4,4,4-trifluorobutyric acid
Overview
Description
Synthesis Analysis
The synthesis of fluorinated amino acids, including 3-amino-4,4,4-trifluorobutyric acid, can be achieved through various synthetic routes. An operationally convenient asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid has been developed via DBU-catalyzed asymmetric 1,3-proton shift transfer reaction, demonstrating practical applicability for large-scale synthesis (Soloshonok et al., 2006). Another approach involves stereoselective syntheses starting from 4,4,4-trifluoro-3-methylbutanoic acid, showcasing a pathway through chiral oxazoline and oxidative rearrangement (Pigza et al., 2009).
Scientific Research Applications
Protein Stability Enhancement
Highly fluorinated amino acids like 3-Amino-4,4,4-trifluorobutyric acid are used to enhance the stability of proteins, particularly those involving beta-sheet structures. These amino acids have been found to stabilize helical proteins, making them valuable for applications in protein-based biotechnologies, such as therapeutics and biosensors. The introduction of fluorine atoms has been shown to significantly increase the stability of proteins like GB1 mutants (Chiu, Kokona, Fairman, & Cheng, 2009).
Peptide Engineering
This compound plays a crucial role in peptide engineering. The synthesis of peptides containing this acid allows for the maintenance of stereochemistry, which is indispensable in this field. This is particularly important in the creation of new, structurally diverse peptides with potential applications in drug design and biochemistry (Cho, Nishizono, Iwahashi, Saigo, & Ishida, 2013).
Helix Propensity Analysis
The amino acid's influence on helix formation in proteins is another significant area of study. Its ability to modify helical structures is crucial for understanding protein folding and design. Research on this aspect can provide insights into the broader applications of fluorinated amino acids in protein engineering (Chiu et al., 2006).
Fluorinated Amino Acids in Protein Environments
Understanding the basic properties of fluorinated amino acids like this compound in protein environments is crucial for their application in protein engineering. This includes analyzing their geometry, charges, and hydrogen bonding abilities, which are vital for designing peptides and proteins with improved structural, biological, and pharmacological properties (Samsonov et al., 2009).
Synthesis of Fluorine-Containing Compounds
This amino acid is also important in the synthesis of various fluorine-containing compounds, which have diverse applications in chemistry and pharmacology. Its versatility in reactions and ability to form stable compounds makes it a valuable component in organic synthesis (Volochnyuk et al., 2003).
Large-Scale Preparation for Drug Design
The large-scale preparation of this compound derivatives is crucial for its application in drug design. Efficient synthesis methods that ensure purity and enantioselectivity are essential for producing bioisosteres of leucine, which are commonly used in pharmaceuticals (Han et al., 2019).
Safety and Hazards
This compound is considered hazardous. It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of a spill or leak, personnel should be evacuated to safe areas .
properties
IUPAC Name |
3-amino-4,4,4-trifluorobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXQOEWWPPJVII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
584-20-3 | |
Record name | 584-20-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-4,4,4-trifluorobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic approaches to obtain enantiomerically pure 3-amino-4,4,4-trifluorobutanoic acid?
A1: Two primary methods are highlighted in the research:
- Asymmetric Mannich Reaction: This approach utilizes (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine reacting with malonic acid derivatives. [, , , ] Depending on the catalyst (inorganic bases, n-BuLi, DMAP, or phosphazene bases), the reaction can yield either the (R) or (S) enantiomer of 3-amino-4,4,4-trifluorobutanoic acid with high diastereoselectivity. [, , ]
- Enantioselective Biomimetic Transamination: This method uses either isopropyl 4,4,4-trifluoro-3-oxo-butanoate or 4,4,4-trifluoro-3-oxo-N-[(R)-1-phenylethyl]butanamide as starting materials. [, , ] Through biomimetic transamination, both (R) and (S) enantiomers of 3-amino-4,4,4-trifluorobutanoic acid can be synthesized.
Q2: Why is the stereochemistry of 3-amino-4,4,4-trifluorobutanoic acid important?
A2: The biological activity of a molecule is often closely linked to its three-dimensional structure. Different enantiomers of a chiral molecule like 3-amino-4,4,4-trifluorobutanoic acid can interact differently with biological targets, leading to variations in pharmacological effects. Obtaining specific enantiomers is crucial for developing drugs with improved efficacy and reduced side effects.
Q3: What are the advantages of using organic bases in the asymmetric synthesis of 3-amino-4,4,4-trifluorobutanoic acid?
A: Organic bases offer a stereodivergent approach, meaning the same chiral starting material can be manipulated to produce either enantiomer of the desired product. [, ] Researchers demonstrated that selecting the appropriate organic base catalyst for the Mannich reaction allows for the synthesis of both (R) and (S) configurations of 3-amino-4,4,4-trifluorobutanoic acid with high diastereoselectivity. [, ]
Q4: What is the significance of developing efficient and stereoselective syntheses for 3-amino-4,4,4-trifluorobutanoic acid?
A: 3-amino-4,4,4-trifluorobutanoic acid and its derivatives are considered valuable building blocks in medicinal chemistry. [, ] Efficient and stereoselective syntheses are crucial for:
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